

An In-depth Technical Guide to the Physicochemical Properties of Maleamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Maleamate
Cat. No.:	B1239421

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleamate, also known as maleamic acid, is the monoamide of maleic acid. As a metabolite and a versatile chemical intermediate, understanding its physicochemical properties is crucial for its application in various scientific and industrial fields, including drug development and biochemical research. This technical guide provides a comprehensive overview of the core physicochemical properties of **maleamate**, detailed experimental protocols for their determination, and logical diagrams illustrating its synthesis and property determination workflows.

Physicochemical Properties of Maleamate

The following tables summarize the available quantitative data for **maleamate** and the closely related maleic acid for comparative purposes. It is important to note that experimentally determined values for several of **maleamate**'s properties are not widely available in the literature; therefore, predicted values and data for maleic acid are included to provide context.

Table 1: General and Structural Properties

Property	Maleamate (Maleamic Acid)	Maleic Acid	Source
Chemical Formula	<chem>C4H5NO3</chem>	<chem>C4H4O4</chem>	[1] [2]
Molecular Weight	115.09 g/mol	116.07 g/mol	[1] [2]
Appearance	White solid	Colorless crystalline solid	[1] [2]
CAS Number	557-24-4	110-16-7	[1] [2]
IUPAC Name	(2Z)-4-amino-4-oxobut-2-enoic acid	(2Z)-but-2-enedioic acid	[2] [3]

Table 2: Thermodynamic and Physicochemical Properties

Property	Maleamate (Maleamic Acid)	Maleic Acid	Source
Melting Point	158–161 °C	135 °C (decomposes)	[1] [2]
pKa (Strongest Acidic)	3.34 (Predicted)	pKa ₁ = 1.9, pKa ₂ = 6.07	[2] [4]
Water Solubility	Very soluble (qualitative)	788 g/L at 25 °C	[1] [2]
LogP (Octanol-Water Partition Coefficient)	-0.85 (Predicted)	-0.48	[2] [4]
Stability	Hydrolyzes in aqueous solution	Stable under recommended storage conditions	[2] [5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **maleamate** are outlined below. These protocols are based on established scientific principles and regulatory guidelines.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of **maleamate**'s carboxylic acid group can be determined by potentiometric titration.[\[6\]](#)[\[7\]](#)

Principle: A solution of maleamic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.[\[8\]](#)

Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of maleamic acid of known concentration (e.g., 0.1 M) in deionized water.
 - Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
- Titration:
 - Calibrate a pH meter using standard buffer solutions.
 - Place a known volume of the maleamic acid solution into a beaker with a magnetic stir bar.
 - Immerse the pH electrode in the solution and begin stirring.
 - Add the NaOH solution in small, precise increments from a burette.
 - Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
- Data Analysis:
 - Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
 - Determine the equivalence point, which is the point of steepest inflection on the curve.

- The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
- The pKa is equal to the pH of the solution at the half-equivalence point.

Determination of Water Solubility by the Flask Method (OECD Guideline 105)

The aqueous solubility of **maleamate** can be determined using the flask method, as described in OECD Guideline 105.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

Methodology:

- **Equilibration:**

- Add an excess amount of maleamic acid to a known volume of deionized water in a flask.
- Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

- **Phase Separation:**

- Allow the solution to stand at the same constant temperature to allow undissolved solid to settle.

- Separate the aqueous phase from the solid phase by centrifugation or filtration.

- **Concentration Analysis:**

- Determine the concentration of **maleamate** in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectroscopic method.

- **Calculation:**

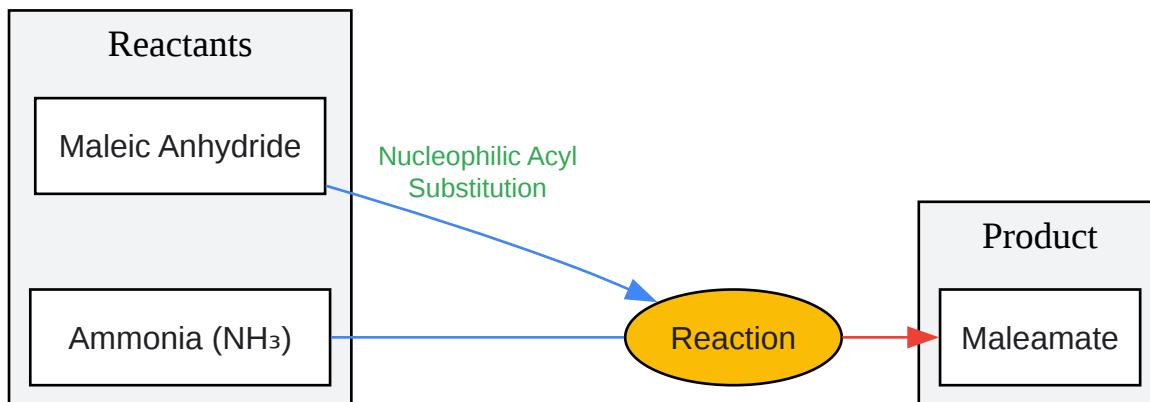
- The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The LogP value, a measure of a compound's lipophilicity, can be determined using the classic shake-flask method.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.

Methodology:

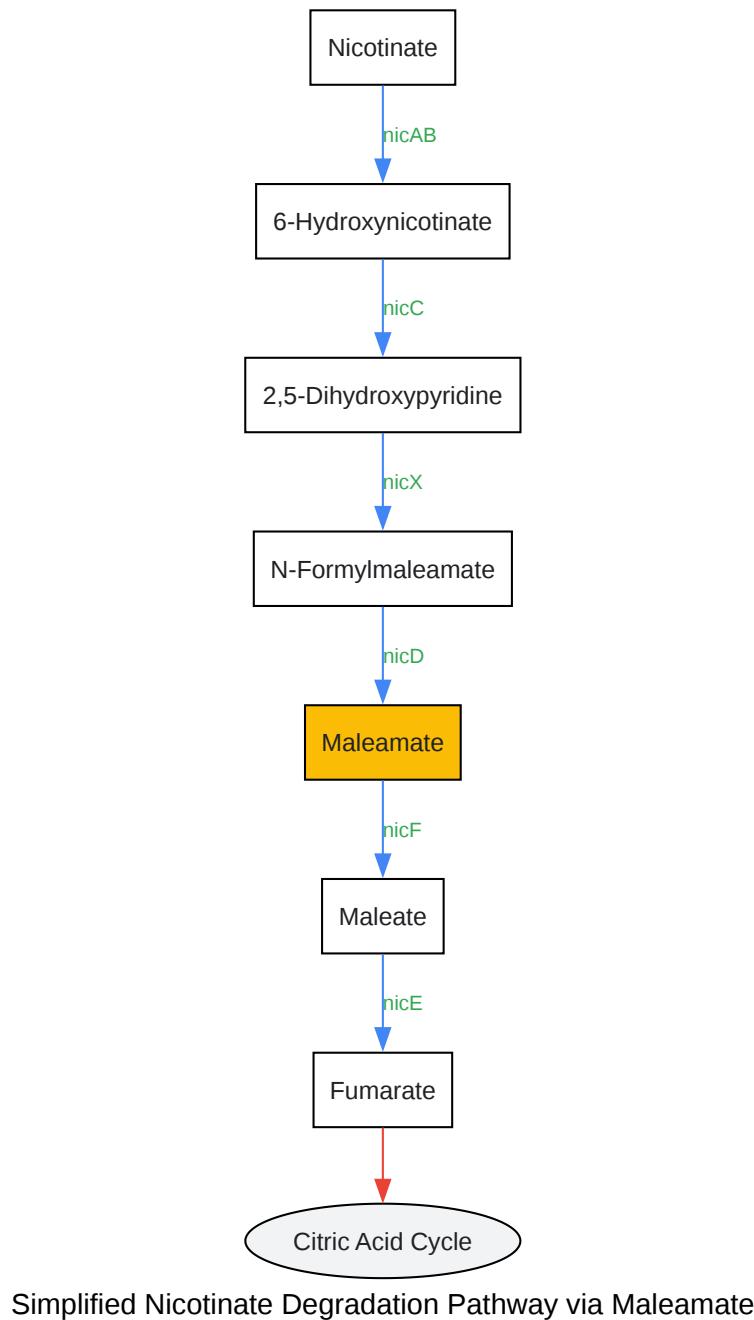

- Preparation of Phases:
 - Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
- Partitioning:
 - Dissolve a known amount of **maleamate** in either the water-saturated octanol or the octanol-saturated water.
 - Combine the two phases in a separatory funnel in a defined volume ratio.
 - Shake the funnel for a sufficient time to allow equilibrium to be reached.
- Phase Separation:
 - Allow the two phases to separate completely.
- Concentration Analysis:
 - Carefully separate the two phases and determine the concentration of **maleamate** in each phase using a suitable analytical technique (e.g., HPLC-UV).

- Calculation:
 - Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
 - $\text{LogP} = \log_{10}(P)$.

Mandatory Visualizations

Synthesis of Maleamate

The synthesis of **maleamate** is typically achieved through the reaction of maleic anhydride with ammonia. This is a straightforward nucleophilic acyl substitution reaction where the amine group of ammonia attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring.


[Click to download full resolution via product page](#)

Workflow for the synthesis of maleamate.

Nicotinate Degradation Pathway

Maleamate is an intermediate in the degradation of nicotinate (nicotinic acid) in some bacteria. The pathway involves the conversion of maleate to fumarate, which then enters the citric acid

cycle.



[Click to download full resolution via product page](#)

Simplified pathway of nicotinate degradation.

Experimental Workflow for Physicochemical Property Determination

The logical workflow for determining the key physicochemical properties of a compound like **maleamate** involves a series of sequential and parallel experiments.

[Click to download full resolution via product page](#)

Workflow for determining physicochemical properties.

Conclusion

This technical guide provides a summary of the known physicochemical properties of **maleamate**, alongside detailed protocols for their experimental determination. While there is a

need for more experimentally validated data for **maleamate**, the information presented here, including comparative data for maleic acid and established experimental workflows, offers a solid foundation for researchers and professionals working with this compound. The provided diagrams illustrate key chemical and experimental processes related to **maleamate**, aiding in a comprehensive understanding of its characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Maleamic acid - Wikipedia [en.wikipedia.org]
- 2. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Maleamic Acid (HMDB0254310) [hmdb.ca]
- 5. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. filab.fr [filab.fr]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients ($\log D$) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. researchgate.net [researchgate.net]
- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Maleamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239421#physicochemical-properties-of-maleamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com